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molecular formula C10H14N2O2 B8780404 ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B8780404
M. Wt: 194.23 g/mol
InChI Key: MMPCEQUSDNZYMA-UHFFFAOYSA-N
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Patent
US07932389B2

Procedure details

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (4.225 g, 22.21 mmol) was dissolved in acetic acid (150 mL) and 5% Rh/Al2O3 (9.144 g, 0.2 eq.) was added. The suspension was hydrogenated (45 Bars) at rt for 4 days then at 50° C. for 7 days. The catalyst was removed by filtration through a Celite pad, was washed with acetic acid and the filtrate was evaporated. The residue was dissolved in DCM, washed with saturated aqueous solution of NaHCO3 and aqueous phases were extracted with DCM. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated to give the title compound (4.183 g, 97%). HPLC purity: 92%. M+(LC-MS (ESI)): 195, M−(LC-MS (ESI)): 193
Quantity
4.225 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.144 g
Type
catalyst
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[C:2]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C(O)(=O)C.[Rh]>[NH:1]1[C:5]2[CH2:6][NH:7][CH2:8][CH2:9][C:4]=2[CH:3]=[C:2]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
4.225 g
Type
reactant
Smiles
N1C(=CC=2C1=CN=CC2)C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
9.144 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt
CUSTOM
Type
CUSTOM
Details
for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a Celite pad
WASH
Type
WASH
Details
was washed with acetic acid
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
WASH
Type
WASH
Details
washed with saturated aqueous solution of NaHCO3 and aqueous phases
EXTRACTION
Type
EXTRACTION
Details
were extracted with DCM
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
N1C(=CC2=C1CNCC2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.183 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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